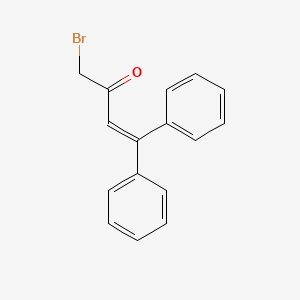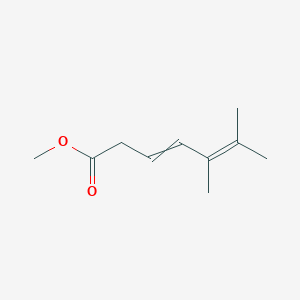
Methyl 5,6-dimethylhepta-3,5-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,6-dimethylhepta-3,5-dienoate is an organic compound with the molecular formula C10H16O2. It is a methyl ester derivative of 5,6-dimethylhepta-3,5-dienoic acid. This compound is characterized by its conjugated diene system, which makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-dimethylhepta-3,5-dienoate typically involves the esterification of 5,6-dimethylhepta-3,5-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5,6-dimethylhepta-3,5-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution can be carried out using halogens (e.g., Br2) under UV light, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Methyl 5,6-dimethylhepta-3,5-dienoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of methyl 5,6-dimethylhepta-3,5-dienoate involves its interaction with various molecular targets, such as enzymes and receptors. The conjugated diene system allows the compound to participate in electron transfer reactions, which can modulate biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5,6-dimethylhepta-3,5-dienoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
(2E,4E)-methyl 5-(3,5-dimethylphenyl)hepta-2,4-dienoate: Contains a phenyl group, adding aromatic properties.
Propriétés
Numéro CAS |
109987-93-1 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
methyl 5,6-dimethylhepta-3,5-dienoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(3)6-5-7-10(11)12-4/h5-6H,7H2,1-4H3 |
Clé InChI |
ULVUUBFUZZTAKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)C=CCC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


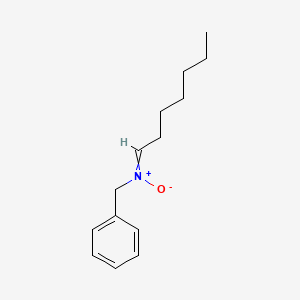
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
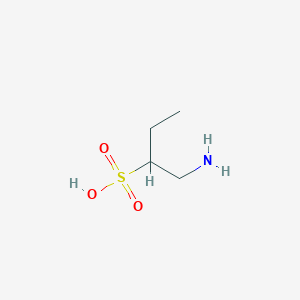
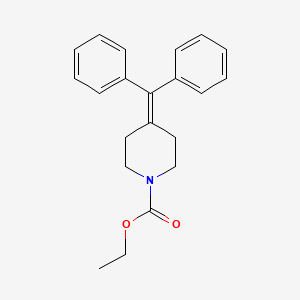
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
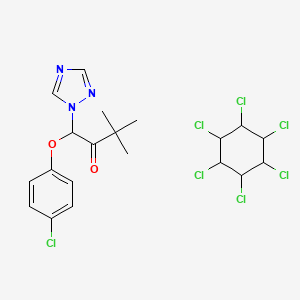
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)

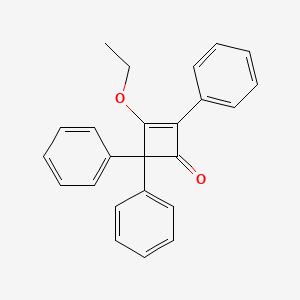

![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
